molecular formula C20H13BrO4 B2979339 (2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 622800-14-0

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2979339
CAS No.: 622800-14-0
M. Wt: 397.224
InChI Key: KBLCNZFYPSLNOK-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group, a furan ring, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated phenyl derivative.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a furan-2-carbaldehyde derivative.

    Final Cyclization and Isomerization: The final step involves cyclization and isomerization to obtain the (2Z) configuration.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, resulting in the formation of dihydrobenzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Dihydrobenzofuran derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-bromophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

  • (2Z)-6-[(4-chlorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
  • (2Z)-6-[(4-methylphenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Uniqueness:

  • The presence of the bromophenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
  • The specific configuration (2Z) also contributes to its unique properties.

Properties

IUPAC Name

(2Z)-6-[(4-bromophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO4/c21-14-5-3-13(4-6-14)12-24-16-7-8-17-18(10-16)25-19(20(17)22)11-15-2-1-9-23-15/h1-11H,12H2/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCNZFYPSLNOK-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.